5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one
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Overview
Description
Compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” is a chemical entity known for its significant role in various scientific research applications. It is a selective inhibitor of protein kinase D enzymes, which are involved in numerous cellular processes, including cell proliferation, migration, and survival .
Preparation Methods
The preparation of compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” involves synthetic routes that include the reaction of phenolic compounds with oxazolines in the presence of ammonium or phosphonium salt catalysts . This process is carried out under controlled conditions to ensure the formation of the desired polymeric composition. Industrial production methods may involve scaling up this synthetic route while maintaining the reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and outcomes of these reactions.
Medicine: It has potential therapeutic applications due to its ability to modulate cellular processes involved in diseases such as cancer.
Mechanism of Action
The mechanism of action of compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” involves the inhibition of protein kinase D enzymes. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The PI3K/AKT pathway is crucial for cell survival, proliferation, and metabolism, making this compound significant in regulating these cellular processes .
Comparison with Similar Compounds
Compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” can be compared with other similar compounds that inhibit protein kinase D enzymes. Some of these similar compounds include:
CID 2244 (aspirin): Although not a direct inhibitor of protein kinase D, it shares some structural similarities and is used in different therapeutic contexts.
The uniqueness of compound “this compound” lies in its specific inhibition of protein kinase D enzymes and its ability to maintain the undifferentiated state of embryonic stem cells, which is not observed with many other compounds .
Properties
IUPAC Name |
5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-4(10)8-6-5(3)12-7(11)9-6/h2H,1H3,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVNPUJICRQBLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1SC(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.